5-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound that belongs to the class of benzimidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization reactions. The reaction conditions often require the use of catalysts such as palladium or platinum, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds .
Scientific Research Applications
5-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinase enzymes, leading to the disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used as anticancer agents.
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, known for their antiparasitic activities.
Uniqueness
5-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzimidazole and quinazoline moieties allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C29H25N3O2 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
5-benzyl-6-(3,4-dimethoxyphenyl)-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C29H25N3O2/c1-33-26-17-16-21(18-27(26)34-2)29-31(19-20-10-4-3-5-11-20)24-14-8-6-12-22(24)28-30-23-13-7-9-15-25(23)32(28)29/h3-18,29H,19H2,1-2H3 |
InChI Key |
QUZMOJDAECAYKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(C3=CC=CC=C3C4=NC5=CC=CC=C5N24)CC6=CC=CC=C6)OC |
Origin of Product |
United States |
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